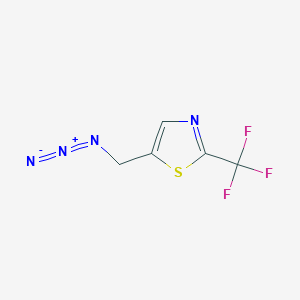

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

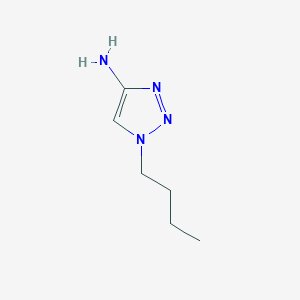

The compound “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” are not available, trifluoromethyl groups and azidomethyl groups are often introduced into organic compounds using various reagents .Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions, often acting as electron-withdrawing groups . Azides, on the other hand, are known for their participation in click chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole” would be influenced by the presence of the azide, trifluoromethyl, and thiazole groups .科学的研究の応用

Chemical Synthesis and Reactions

Thiazole derivatives, including those with trifluoromethyl groups, have been studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium led to a thiazole dianion that reacts with various electrophiles, showcasing the compound's versatility in chemical synthesis (South & Van Sant, 1991). Additionally, 5-azido-4-trifluoromethyl-1,3-azoles have been synthesized from 5-fluoro-4-trifluoromethyl-1,3-azoles, displaying typical reactions of azides and forming a new class of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).

Antibacterial and Antifungal Applications

Thiazole compounds have shown potential in antibacterial and antifungal applications. A study synthesized novel thiazole compounds containing ether structures, demonstrating their fungicidal activities against various pathogens, highlighting the potential of thiazole derivatives in addressing microbial resistance (Qiu Li-ga, 2015).

Material Science and Photophysical Properties

The structural versatility of thiazole derivatives allows their application in material science, particularly in the development of new electronic and photochromic materials. A study on thiazole-containing π-conjugated moieties revealed their importance in these fields, demonstrating the synthesis of thiazole-containing triarylethylenes via a Pd-catalyzed hydroarylation reaction, which opens avenues for novel electronic material development (Lee, Shin, Park, & Joo, 2019).

Anticancer Research

Thiazole derivatives have been explored for their anticancer properties. A novel series of pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents, demonstrating the compound's potential in cancer therapy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHONEVPDMFDGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)